molecular formula C9H16O2 B13801825 4-Methyl-2,6-octadiene-4,5-diol CAS No. 56335-74-1

4-Methyl-2,6-octadiene-4,5-diol

Cat. No.: B13801825
CAS No.: 56335-74-1
M. Wt: 156.22 g/mol
InChI Key: NXBKPRBBLDQSOD-UHFFFAOYSA-N
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Description

4-Methyl-2,6-octadiene-4,5-diol is a diol compound featuring conjugated double bonds at positions 2 and 6, hydroxyl groups at positions 4 and 5, and a methyl substituent at position 4. For instance, 2,6-Octadiene-4,5-diol (CAS 4486-59-3) shares the same backbone but lacks the methyl group . This structural difference likely influences physicochemical properties such as solubility, stability, and reactivity.

Properties

CAS No.

56335-74-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methylocta-2,6-diene-4,5-diol

InChI

InChI=1S/C9H16O2/c1-4-6-8(10)9(3,11)7-5-2/h4-8,10-11H,1-3H3

InChI Key

NXBKPRBBLDQSOD-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(C)(C=CC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-octadiene-4,5-diol typically involves the reaction of 4-methyl-2,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the double bonds in 4-methyl-2,6-octadiene react with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 4-Methyl-2,6-octadiene-4,5-diol may involve large-scale hydroboration-oxidation processes or other catalytic oxidation methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-octadiene-4,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products

    Oxidation: Formation of 4-methyl-2,6-octadiene-4,5-dione.

    Reduction: Formation of 4-methyl-2,6-octane-4,5-diol.

    Substitution: Formation of 4-methyl-2,6-octadiene-4,5-dichloride.

Scientific Research Applications

4-Methyl-2,6-octadiene-4,5-diol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-octadiene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bonds in the compound may also participate in reactions with other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

2,6-Octadiene-4,5-diol (CAS 4486-59-3)

Structural Similarities and Differences :

  • Shared features : Both compounds possess conjugated diene systems and vicinal diol groups.
  • Key difference : The absence of the methyl group in 2,6-octadiene-4,5-diol reduces steric hindrance and hydrophobicity compared to the methylated analog.

1,4-Dithiane-2,5-diol and trans-1,2-Dithiane-4,5-diol

Structural Comparison :

  • These sulfur-containing diols feature thioether linkages instead of carbon-carbon double bonds. For example, 1,4-dithiane-2,5-diol includes a six-membered ring with two sulfur atoms and vicinal diol groups .

Key Differences :

Property 4-Methyl-2,6-octadiene-4,5-diol 1,4-Dithiane-2,5-diol
Backbone Linear conjugated diene Cyclic dithiane
Functional Groups Hydroxyl, alkene Hydroxyl, thioether
Reactivity Prone to electrophilic addition Thioether stability; potential for sulfur-specific reactions
Applications Research chemicals Tested in coal biodesulfurization

Implications :

  • Sulfur analogs exhibit distinct electronic properties, making them less reactive toward oxidation but more suited for heavy metal chelation or sulfur cycle studies.

8-O-Acetylshanzhiside Methyl Ester

Structural Context :

  • This complex cyclic terpene derivative contains multiple hydroxyl and ester groups, contrasting with the linear diene-diol structure of 4-Methyl-2,6-octadiene-4,5-diol .

Functional Comparison :

Property 4-Methyl-2,6-octadiene-4,5-diol 8-O-Acetylshanzhiside Methyl Ester
Complexity Simple linear structure Highly oxygenated cyclic system
Bioactivity Limited data Pharmacological research (e.g., anti-inflammatory)
Synthesis Utility Potential fine chemical intermediate Used as a reference standard and synthetic precursor

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